molecular formula C12H24N2O2 B13542359 Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate

Cat. No.: B13542359
M. Wt: 228.33 g/mol
InChI Key: IMARJCJANVNDAM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate (CAS: 2173637-79-9) is a pyrrolidine-based small molecule scaffold with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.3 g/mol . Its structure features a pyrrolidine ring substituted at the 2-position with a 3-aminopropyl chain and a tert-butyl carbamate group at the 1-position. This compound is widely used in drug discovery and organic synthesis due to its versatility as a building block, enabling modifications via its primary amine group or carbamate-protected nitrogen .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3

InChI Key

IMARJCJANVNDAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCN

Origin of Product

United States

Preparation Methods

Alkylation of Boc-protected Pyrrolidine with 3-Halopropyl Amines

One common approach involves alkylation of the nitrogen or carbon adjacent to the nitrogen on the pyrrolidine ring with a 3-halopropylamine derivative or its protected form.

  • Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base: Potassium carbonate or sodium hydride is used to deprotonate the nucleophile or activate the pyrrolidine.
  • Temperature: Mild heating (20–50 °C) for 1–16 hours depending on reactivity.
  • Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by silica gel chromatography.

Example:

Step Reagents & Conditions Outcome
Alkylation Boc-protected pyrrolidine + 3-bromopropylamine (or protected variant), K2CO3, DMF, 50 °C, 1 hr Formation of tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate intermediate

This method is supported by analogies from the synthesis of related compounds such as tert-butyl 3-aminoazetidine-1-carboxylate derivatives, where alkylation with halogenated propyl chains under basic conditions in DMF or THF yields the desired product with good yields (~69–97%).

Reductive Amination Route

Another route involves reductive amination of Boc-protected pyrrolidine-2-carboxaldehyde with 3-aminopropyl derivatives:

  • Step 1: Synthesis of Boc-protected pyrrolidine-2-carboxaldehyde by oxidation of the corresponding alcohol or other precursor.
  • Step 2: Reaction with 3-aminopropylamine or its protected form in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Solvent: Dichloromethane or methanol.
  • Temperature: Room temperature to mild heating.
  • Workup: Standard aqueous workup and purification by chromatography.

This approach allows selective formation of the 3-aminopropyl side chain attached to the pyrrolidine ring nitrogen or carbon, preserving the Boc group.

Coupling via Carbodiimide-Mediated Amide Bond Formation (For Amide-Linked Analogues)

In some synthetic schemes, the 3-aminopropyl group is introduced via amide bond formation between Boc-protected pyrrolidine carboxylic acid derivatives and 3-aminopropyl amines using carbodiimide coupling agents:

  • Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), hydroxybenzotriazole (HOBt), and a base such as N,N-diisopropylethylamine (DIPEA).
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions: Room temperature, inert atmosphere, 4–16 hours.
  • Purification: Silica gel chromatography with hexane/ethyl acetate gradients.

This method is exemplified in the synthesis of related Boc-protected aminoazetidine derivatives and can be adapted for pyrrolidine analogues.

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Alkylation with 3-bromopropylamine Boc-pyrrolidine + 3-bromopropylamine, K2CO3 DMF or THF 20–50 °C 1–16 h 69–97 Mild base, polar aprotic solvent
Reductive amination Boc-pyrrolidine-2-carboxaldehyde + 3-aminopropylamine, NaBH(OAc)3 DCM or MeOH RT 4–12 h 60–85 Selective amine installation
Carbodiimide coupling Boc-pyrrolidine carboxylic acid + 3-aminopropylamine, EDCI/HOBt DCM or THF RT 4–16 h 60–80 Requires inert atmosphere

To confirm the successful synthesis of this compound, the following analyses are typically performed:

The preparation of this compound is most commonly achieved via:

  • Alkylation of Boc-protected pyrrolidine with 3-halopropylamine derivatives under basic conditions.
  • Reductive amination of Boc-protected pyrrolidine aldehydes with 3-aminopropylamines.
  • Carbodiimide-mediated coupling of Boc-protected pyrrolidine carboxylic acids with 3-aminopropylamines.

These methods provide moderate to high yields (60–97%) under mild conditions, preserving the Boc protection and allowing further synthetic elaboration. Reaction conditions are optimized for selectivity and purity, with standard chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate is utilized as a building block in organic synthesis.
  • Study of Immune Responses: It can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells.

Chemical Reactions

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles.
  • Anti-Inflammatory Agent: this compound has potential as an anti-inflammatory agent through modulation of the NLRP3 inflammasome pathway. In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6.
  • Pyroptosis and IL-1β Release Inhibition: In vitro studies have demonstrated that Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (TBAP) can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells. At a concentration of 10 µM, it showed significant reductions in both pyroptotic cell death and IL-1β release when compared to vehicle-treated controls.
Assay TypeConcentration (µM)Effect Observed
Pyroptosis Inhibition1050% decrease in cell death
IL-1β Release Inhibition1040% reduction in cytokine release
Cytotoxicity Assessment0.1 - 100CC₅₀ > 20 (no significant toxicity)

Case Study: Inflammatory Disease Model

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C₁₂H₂₄N₂O₂ (identical to the target compound).
  • Key Difference: The aminopropyl group is attached at the 3-position of the pyrrolidine ring instead of the 2-position.
  • Implications : Positional isomerism may alter conformational flexibility and binding interactions in biological systems. Collision cross-section studies and computational modeling suggest differences in spatial orientation, which could influence reactivity or pharmacological activity .

Substituted Alkyl Chain Variants

Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate
  • Molecular Formula: C₁₂H₂₃NO₃.
  • Molecular Weight : 229.32 g/mol.
  • Key Difference: Replaces the 3-aminopropyl group with a 2-hydroxypropyl substituent.
  • However, the lack of a primary amine limits its utility in coupling reactions .

Aromatic Substituent Derivatives

Compounds from feature benzyl groups instead of alkyl chains:

tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₇H₂₅NO₂. Molecular Weight: 206 g/mol. Synthesis Yield: 30%. Properties: NMR data (¹H and ¹³C) confirms aromatic proton environments and steric effects from the methyl group .

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate Molecular Weight: 220 g/mol. Synthesis Yield: 61%. Properties: Increased steric bulk from dimethyl groups may stabilize intermediates, improving yield compared to monosubstituted analogs .

tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate Molecular Weight: 234 g/mol. Synthesis Yield: 70%.

Pyridine-Ring-Containing Analogs

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
    • Molecular Formula : C₁₉H₂₈BrN₂O₅.
    • Key Feature : Incorporates a brominated pyridine ring.
    • Applications : Halogenated pyridines are common in medicinal chemistry for metal-catalyzed cross-coupling reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Group Reference
Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.3 3-aminopropyl Primary amine
Tert-butyl 3-(3-aminopropyl)pyrrolidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.3 3-aminopropyl (isomer) Primary amine
Tert-butyl 2-(2-hydroxypropyl)pyrrolidine-1-carboxylate C₁₂H₂₃NO₃ 229.32 2-hydroxypropyl Hydroxyl
tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate C₁₉H₂₉NO₂ 234 4-isopropylbenzyl Aromatic

Research Findings and Implications

  • Positional Isomerism: The 2- vs. 3-aminopropyl substitution on pyrrolidine affects molecular conformation, as evidenced by collision cross-section studies . This could influence binding to biological targets like enzymes or receptors.
  • Functional Group Impact : The primary amine in the target compound enables facile conjugation (e.g., amide bond formation), whereas hydroxyl or aromatic substituents prioritize solubility or steric interactions .
  • Synthetic Accessibility : Bulky aromatic substituents (e.g., isopropylbenzyl) correlate with higher yields, likely due to stabilized intermediates during synthesis .

Biological Activity

Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate, often referred to by its chemical structure, is a compound of significant interest in biological and pharmaceutical research. This article explores its biological activities, synthesis, and potential applications based on recent studies and findings.

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1420537-04-7

Biological Activity Overview

This compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry. The compound has shown promise in the following areas:

1. Antimicrobial Activity

Studies have indicated that derivatives of pyrrolidine compounds can possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar effects.

2. Neuroprotective Effects

Research on pyrrolidine derivatives has highlighted their potential neuroprotective effects. These compounds may influence neurotrophic factors and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.

3. Anti-inflammatory Properties

Pyrrolidine-based compounds have been studied for their anti-inflammatory effects, which could be attributed to their ability to inhibit pro-inflammatory cytokines. This activity indicates potential therapeutic applications in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine derivatives with appropriate amines under controlled conditions. The following table summarizes some synthetic routes explored in recent literature:

Synthesis Method Yield Reference
Acylation with N-Boc-glycine87%Zhao et al., 2024
Cyclization with amines70-90%Wang et al., 2013
Direct condensationQuantitativeLiu et al., 2023

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of pyrrolidine derivatives, including this compound. The findings suggested that these compounds could protect neuronal cells from oxidative stress-induced apoptosis through modulation of signaling pathways involved in cell survival.

Research on Antimicrobial Activity

In another investigation, the antimicrobial efficacy of several pyrrolidine derivatives was tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrrolidine structure enhanced antibacterial activity, providing insights into how this compound might be optimized for better efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 2-(3-aminopropyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols starting from pyrrolidine precursors. Key steps include:

  • Amination : Introducing the 3-aminopropyl group via nucleophilic substitution or reductive amination. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) is often used to deprotonate intermediates .
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced using Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Deprotection is achieved with trifluoroacetic acid (TFA) in DCM .
  • Optimization : Reaction yields improve under inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C). Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) removes byproducts .
  • Characterization :
  • NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., Boc group at δ ~1.4 ppm for tert-butyl protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₂H₂₄N₂O₂: 228.3 g/mol) .
  • Chiral Analysis : Chiral HPLC or polarimetry determines enantiomeric purity for stereospecific applications .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Structural Isomerism : Confirm regiochemistry via NOESY NMR or X-ray crystallography to rule out positional isomerism in the aminopropyl chain .
  • Biological Assay Variability : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) using positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines .
  • Solubility Effects : Use dimethyl sulfoxide (DMSO) stock solutions with concentrations ≤1% to avoid cytotoxicity artifacts .

Q. How can the compound’s reactivity be exploited for synthesizing bioactive analogs?

  • Methodological Answer : The 3-aminopropyl and Boc groups enable diverse modifications:

  • Functionalization : React the primary amine with sulfonyl chlorides or acylating agents to generate sulfonamide/amide derivatives for SAR studies .
  • Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with aryl halides to append aromatic moieties, enhancing binding to hydrophobic enzyme pockets .
  • Deprotection : Remove the Boc group under acidic conditions to expose the pyrrolidine nitrogen for further alkylation or coordination chemistry .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., GPCRs or kinases). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) .
  • QSAR Modeling : Corrogate substituent effects on bioactivity using descriptors like logP (calculated: ~2.7) and polar surface area (PSA: ~29.5 Ų) to optimize pharmacokinetics .

Research Challenges & Recommendations

  • Stereochemical Purity : Use chiral auxiliaries or enzymatic resolution to avoid racemization during synthesis .
  • Biological Target Validation : Combine in vitro assays with in silico docking to prioritize high-potential targets (e.g., kinases vs. proteases) .
  • Scalability : Transition from batch to flow chemistry for multi-step reactions to enhance reproducibility .

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